2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole
Description
Properties
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS2/c11-7-1-3-8(4-2-7)14-6-9-5-13-10(12)15-9/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCHWJABPAJPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CN=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole typically involves the reaction of 2-chlorothiazole with 4-chlorobenzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like methanol or ethanol . The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that thiazole derivatives, including 2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar thiazole structures showed potent activity against various bacterial strains, suggesting their potential as antibacterial agents .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| Similar Thiazole Derivative | Escherichia coli | 6.25 µg/mL |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, thiazole derivatives have been reported to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is crucial for conditions like gout .
Agricultural Applications
1. Pesticidal Properties
Thiazoles are known for their pesticidal activities. Preliminary studies suggest that derivatives of thiazole can act as effective fungicides and insecticides. The incorporation of the chlorophenyl group enhances the biological activity against plant pathogens .
| Application | Target Organism | Efficacy |
|---|---|---|
| Fungicide | Fusarium spp. | Effective at concentrations of 200 µg/mL |
| Insecticide | Aphids | Significant reduction in population |
Material Science Applications
1. Synthesis of Novel Materials
The unique properties of thiazole compounds have led to their use in synthesizing novel materials with enhanced thermal and electrical properties. The incorporation of sulfur into the thiazole ring allows for improved conductivity in organic electronic devices .
Case Studies
Case Study 1: Antibacterial Screening
A series of thiazole derivatives were synthesized and screened for antibacterial activity against common pathogens. The study found that modifications at the 5-position significantly affected the potency of the compounds, with some derivatives showing MIC values lower than standard antibiotics .
Case Study 2: Agricultural Field Trials
Field trials using formulations containing thiazole derivatives were conducted to evaluate their effectiveness as biopesticides. Results indicated a marked reduction in disease incidence in crops treated with these compounds compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazole Derivatives
Key Observations:
- Halogen Influence: Chlorine and fluorine substituents increase molecular planarity and influence crystal packing. For example, compound 4 exhibits triclinic symmetry with two independent molecules in the asymmetric unit, while WIGQIO adopts a monoclinic system .
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl groups (e.g., in the target compound) are less polar than sulfonyl analogs (e.g., 5-phenyl-1,3-thiazole-4-sulfonamide derivatives), which show antitumor activity in vitro .
Physicochemical and Functional Comparisons
Solubility and Stability
- Lipophilicity: Chlorine substituents in the target compound likely enhance membrane permeability compared to non-halogenated analogs.
- Crystal Packing : Isostructural compounds (e.g., 4 and 5 ) show similar conformations but adjusted packing due to halogen size differences (Cl vs. F), affecting melting points and solubility .
Spectroscopic Data
- NMR/IR : Aromatic C-Cl and S-CH₂ stretches in the target compound would align with reported thiazole derivatives (e.g., ~750 cm⁻¹ for C-Cl; ~1100 cm⁻¹ for S-C) .
Biological Activity
Overview
2-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole is a heterocyclic compound featuring a thiazole ring with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The unique structural components, including a chlorine atom and a sulfonyl group, contribute to its pharmacological properties.
Chemical Structure and Properties
Chemical Formula: C10H7Cl2N2S2
Molecular Weight: 276.21 g/mol
IUPAC Name: this compound
The compound's structure allows for interactions with biological targets, influencing its activity against various diseases.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the thiazole ring can engage in π-π stacking interactions with aromatic residues, enhancing binding stability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of thiazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.28 | Induces apoptosis |
| This compound | HepG2 (liver cancer) | 9.6 | Cell cycle arrest |
These findings suggest that the compound induces cell cycle arrest and promotes apoptosis through increased Bax/Bcl-2 ratios and activation of caspases in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Significant inhibition |
| Fungi | Moderate activity against certain strains |
| Viruses | Potential antiviral properties observed |
The antimicrobial effects are believed to arise from the compound's ability to disrupt microbial cell functions .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxicity of thiazole derivatives against MCF-7 and HepG2 cell lines. The study found that specific modifications in the thiazole structure significantly enhanced cytotoxicity, indicating structure-activity relationships that could guide future drug design .
- Antiviral Activity : Research has shown that certain derivatives exhibit antiviral properties against Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition rates comparable to established antiviral agents .
Q & A
Q. What are the common synthetic routes for 2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole?
The compound is typically synthesized via cyclization and functionalization steps. A key approach involves:
- Lawesson’s reagent -mediated cyclization of thiocarbonyl precursors (e.g., ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate) to form the thiazole core .
- Oxidative chlorination of intermediate sulfides (e.g., benzyl 5-phenyl-1,3-thiazol-4-yl sulfide) using Cl₂ or SOCl₂ to introduce the chloro substituent .
- Nucleophilic substitution with 4-chlorophenylthiol to install the [(4-chlorophenyl)sulfanyl]methyl group .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C-NMR : To confirm substituent connectivity (e.g., thiazole ring protons at δ 7.2–8.5 ppm, methylene groups at δ 3.5–4.5 ppm) .
- FT-IR : Absorption bands for C-Cl (~750 cm⁻¹) and C=S (~1250 cm⁻¹) validate functional groups .
- Elemental analysis : Matches theoretical vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .
Q. How is X-ray crystallography applied to determine its crystal structure?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry. For example:
Q. What in vitro assays evaluate its antitumor activity?
Standard protocols include:
- NCI-60 panel screening : Tests cytotoxicity across 60 cancer cell lines (e.g., leukemia, breast, lung) at concentrations 0.1–100 µM .
- Dose-response curves : IC₅₀ values (e.g., 8.3 µM for MCF-7 cells) highlight selective activity .
- Apoptosis assays : Flow cytometry quantifies caspase-3 activation .
Q. How do structural features influence its biological activity?
- Thiazole ring : Enhances π-π stacking with protein targets (e.g., carbonic anhydrase IX) .
- Chlorophenyl groups : Increase lipophilicity (logP ~3.5) for membrane permeability .
- Sulfanyl methyl bridge : Facilitates redox interactions (e.g., glutathione depletion in cancer cells) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural refinement?
Discrepancies arise from software algorithms (e.g., SHELX vs. SUPERFLIP). Strategies include:
Q. How to address discrepancies in reported antitumor activity across studies?
Variations stem from:
- Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (ER+) show 10-fold IC₅₀ differences .
- Substituent effects : Sulfonamide derivatives (IC₅₀ = 2.5 µM) outperform thiourea analogs (IC₅₀ = 15.6 µM) due to enhanced hydrogen bonding .
- Assay conditions : Varying serum concentrations (5–10% FBS) alter compound bioavailability .
Q. What methodological optimizations improve synthesis yield?
- Catalyst screening : Pd/C vs. CuI for Suzuki couplings (yield increases from 65% to 82%) .
- Solvent selection : DMF improves cyclization efficiency over THF (95% vs. 70% conversion) .
- Temperature control : Maintaining 0–5°C during chlorination minimizes byproducts (e.g., sulfones) .
Q. How do computational methods complement experimental studies?
Q. What structure-activity relationship (SAR) trends are observed in analogs?
Key modifications and outcomes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
